molecular formula C23H33N5O2S B11255847 1-(6-(4-(Mesitylsulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane

1-(6-(4-(Mesitylsulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane

Cat. No.: B11255847
M. Wt: 443.6 g/mol
InChI Key: RPOSZRGYEYNBRQ-UHFFFAOYSA-N
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Description

1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a piperazine moiety, which is further modified with a trimethylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE can be compared with other similar compounds, such as:

The uniqueness of 1-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C23H33N5O2S

Molecular Weight

443.6 g/mol

IUPAC Name

1-[6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane

InChI

InChI=1S/C23H33N5O2S/c1-18-16-19(2)23(20(3)17-18)31(29,30)28-14-12-27(13-15-28)22-9-8-21(24-25-22)26-10-6-4-5-7-11-26/h8-9,16-17H,4-7,10-15H2,1-3H3

InChI Key

RPOSZRGYEYNBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)C

Origin of Product

United States

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